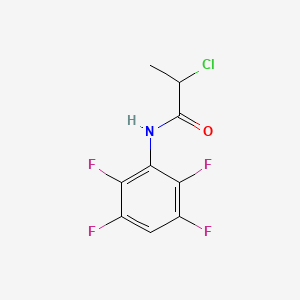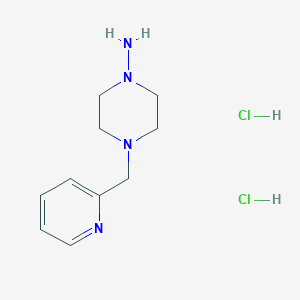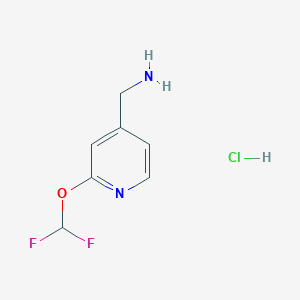
(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride
Overview
Description
(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H9ClF2N2O and a molecular weight of 210.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoromethoxy group and a methanamine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride typically involves the following steps :
Substitution Reaction: The starting material, 4-chloropyridine, undergoes a substitution reaction with difluoromethanol in the presence of a base to form 2-(difluoromethoxy)pyridine.
Amination Reaction: The intermediate 2-(difluoromethoxy)pyridine is then subjected to an amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridine ring or the methanamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: It serves as a ligand in coordination chemistry for the preparation of metal complexes with potential catalytic and biological activities.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Probes: It is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemicals for pest control and crop protection.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The methanamine group allows for the formation of hydrogen bonds and ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- (2-(Trifluoromethoxy)pyridin-4-yl)methanamine hydrochloride
- (2-(Methoxy)pyridin-4-yl)methanamine hydrochloride
- (2-(Chloromethoxy)pyridin-4-yl)methanamine hydrochloride
Comparison:
- (2-(Trifluoromethoxy)pyridin-4-yl)methanamine hydrochloride: The trifluoromethoxy group provides higher electron-withdrawing effects compared to the difluoromethoxy group, potentially leading to different reactivity and biological activity.
- (2-(Methoxy)pyridin-4-yl)methanamine hydrochloride: The methoxy group is less electronegative than the difluoromethoxy group, resulting in different physicochemical properties and interactions with biological targets.
- (2-(Chloromethoxy)pyridin-4-yl)methanamine hydrochloride: The chloromethoxy group introduces different steric and electronic effects, which can influence the compound’s reactivity and biological activity.
Uniqueness: The presence of the difluoromethoxy group in (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride imparts unique electronic properties, enhancing its stability and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLBJHGTOQCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744355 | |
| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943843-27-4 | |
| Record name | 4-Pyridinemethanamine, 2-(difluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943843-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


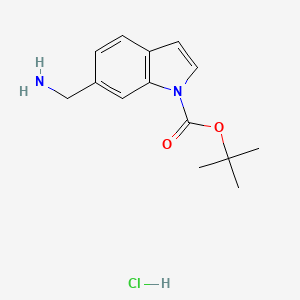
![[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1402880.png)
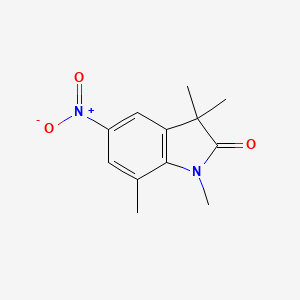
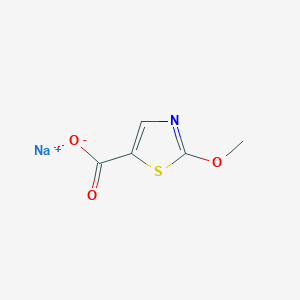
![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)
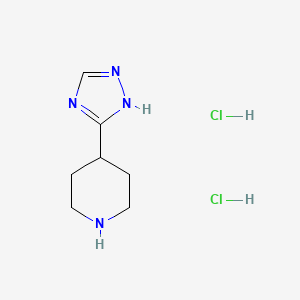
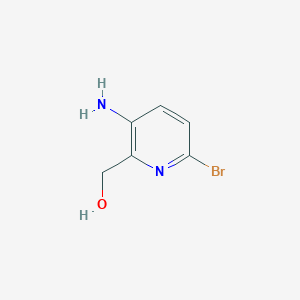
![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)
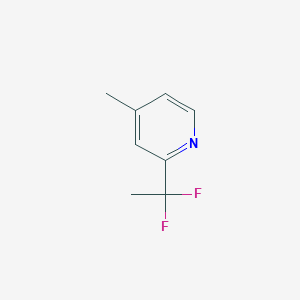
![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
